Cyclopropane, (1-methylethyl)-
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Overview
Description
It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents
Industrial Production Methods
Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclopropyl ketones and alcohols.
Reduction: Cyclopropyl alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
ISO-PROPYLCYCLOPROPANE has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ISO-PROPYLCYCLOPROPANE involves its interaction with molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to specific targets . This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simpler cycloalkane with the formula C3H6.
Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.
Uniqueness
ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.
Biological Activity
Cyclopropane, (1-methylethyl)-, also known as isopropylcyclopropane, is a compound with the molecular formula C6H12 and a CAS number of 3638-35-5. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Weight : 98.1861 g/mol
- IUPAC Name : 1-methyl-1-(1-methylethyl)cyclopropane
- Structure : The cyclopropane ring contributes to its unique reactivity and biological properties.
Biological Activity Overview
Cyclopropane derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The unique structure of cyclopropanes allows them to interact with biological targets in ways that are distinct from more conventional compounds.
Antibacterial Activity
Research indicates that cyclopropane derivatives exhibit significant antibacterial properties. For instance, studies on various cyclopropane-containing compounds have shown effectiveness against multidrug-resistant strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (mg/mL) |
---|---|---|---|
Cyclopropane Derivative A | Staphylococcus aureus | 17 mm | 4 mg/mL |
Cyclopropane Derivative B | Escherichia coli | 15 mm | 3 mg/mL |
Cyclopropane Derivative C | Klebsiella pneumoniae | 16 mm | 5 mg/mL |
Study 1: Antibacterial Screening
A study conducted on the antibacterial activity of various cyclopropane derivatives revealed that certain compounds exhibited strong inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. The ethyl acetate extract showed the highest zone of inhibition against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 4 mg/mL. This suggests that cyclopropane derivatives could serve as templates for developing new antibacterial agents .
Study 2: Anticancer Properties
Another area of research has focused on the anticancer properties of cyclopropane derivatives. Compounds containing cyclopropane rings have been identified as potential inhibitors of cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
The biological activity of cyclopropane compounds can be attributed to several mechanisms:
- Membrane Disruption : Many cyclopropanes can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Cyclopropanes can act as competitive inhibitors for enzymes critical to bacterial metabolism.
- Antioxidant Activity : Some studies suggest that cyclopropanes may possess antioxidant properties, which can contribute to their protective effects in various biological systems.
Properties
CAS No. |
3638-35-5 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
propan-2-ylcyclopropane |
InChI |
InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
HPBROFGYTXOJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1 |
physical_description |
Liquid; |
vapor_pressure |
205.0 [mmHg] |
Origin of Product |
United States |
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